molecular formula C20H20N2O3S B5158749 N-(2,4-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide

N-(2,4-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide

Cat. No.: B5158749
M. Wt: 368.5 g/mol
InChI Key: IDOFQTBQCKNMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a quinoline ring, a sulfanyl group, and a propanamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide typically involves multiple steps, starting with the preparation of the quinoline ring One common method involves the condensation of 2-aminobenzophenone with an appropriate aldehyde, followed by cyclization to form the quinoline ringFinally, the propanamide moiety is introduced via an amide coupling reaction using an appropriate carboxylic acid derivative and an amine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality and reducing waste .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Catalytic hydrogenation using palladium on carbon

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide involves its interaction with bacterial RNA polymerase. Molecular docking studies have shown that this compound binds to the switch region of the bacterial RNA polymerase, inhibiting its activity and thereby preventing bacterial gene transcription . This interaction disrupts the synthesis of essential bacterial proteins, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13(26-19-11-8-14-6-4-5-7-16(14)21-19)20(23)22-17-10-9-15(24-2)12-18(17)25-3/h4-13H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOFQTBQCKNMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)OC)OC)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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